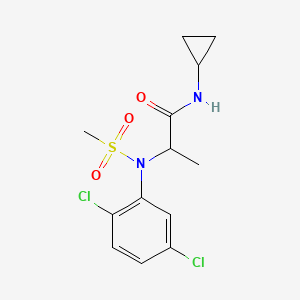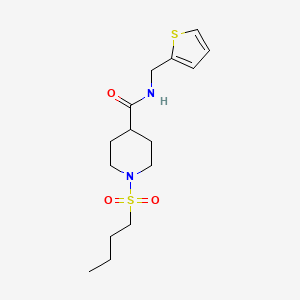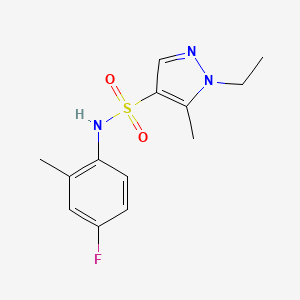
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DCPA, is a chemical compound with potential use in scientific research. DCPA is a derivative of alanine and belongs to the class of cyclopropyl amide compounds. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol.
Wirkmechanismus
DCPA acts as a competitive antagonist of the glycine receptor. It binds to the receptor at the same site as glycine, but does not activate it. This leads to a decrease in the inhibitory effect of glycine on the receptor, resulting in increased excitability of neurons. DCPA has been shown to have a higher affinity for the glycine receptor than other known antagonists like strychnine and picrotoxin.
Biochemical and Physiological Effects:
DCPA has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus region of the brain. This effect is thought to be due to the increased excitability of neurons caused by DCPA. Additionally, DCPA has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCPA in lab experiments is its selectivity for the glycine receptor. This allows for more precise manipulation of inhibitory neurotransmission in the central nervous system. However, DCPA is a relatively new compound and its effects on other neurotransmitter systems are not well understood. Additionally, the potential for off-target effects of DCPA on other proteins and receptors is not known.
Zukünftige Richtungen
There are several potential future directions for research on DCPA. One area of interest is the development of more selective glycine receptor antagonists based on the structure of DCPA. Additionally, the effects of DCPA on other neurotransmitter systems and its potential use in the treatment of neurological disorders like epilepsy and chronic pain warrant further investigation. Finally, the potential for off-target effects of DCPA on other proteins and receptors should be explored to fully understand its mechanism of action.
Synthesemethoden
DCPA can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylamine to form N-cyclopropyl-2,5-dichlorobenzamide. This intermediate is then reacted with N-methylsulfonylalanine to obtain DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the glycine receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. DCPA has been shown to block the effects of glycine on the receptor, leading to increased excitability of neurons. This property of DCPA has potential applications in the study of neurological disorders like epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,5-dichloro-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-8(13(18)16-10-4-5-10)17(21(2,19)20)12-7-9(14)3-6-11(12)15/h3,6-8,10H,4-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYNOKVXLDPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)

![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)